molecular formula C18H25NO2 B4962541 N-(3,4-dimethoxyphenyl)adamantan-2-amine

N-(3,4-dimethoxyphenyl)adamantan-2-amine

Cat. No.: B4962541
M. Wt: 287.4 g/mol
InChI Key: MSRYATBKXPGOPU-UHFFFAOYSA-N
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Description

Historical Trajectory of Adamantane (B196018) Derivatives in Medicinal Chemistry

The journey of adamantane in medicinal chemistry began with its isolation from petroleum in 1933. nih.govnih.gov However, it was not until a practical synthesis was developed in 1957 that its potential as a pharmacophore was truly unlocked. nih.govmdpi.com The first significant breakthrough came in the 1960s with the discovery of the antiviral activity of amantadine (B194251) (1-aminoadamantane), initially against influenza A virus. nih.govmdpi.comnih.gov This discovery marked the dawn of adamantane's application in medicine and spurred further research into its derivatives.

Following the success of amantadine, other aminoadamantane derivatives like rimantadine (B1662185) and tromantadine (B1663197) were developed, also exhibiting antiviral properties. mdpi.com The therapeutic scope of adamantane derivatives soon expanded beyond infectious diseases. Memantine, another aminoadamantane derivative, was found to be a moderate, non-competitive NMDA receptor antagonist and has become a key medication for the treatment of Alzheimer's disease. mdpi.comresearchgate.net This demonstrated that the adamantane scaffold was not merely a passive carrier but could actively contribute to the pharmacological profile of a molecule. Over the decades, a number of adamantane-based drugs have been approved for a variety of conditions, including type 2 diabetes (saxagliptin and vildagliptin) and acne (adapalene). researchgate.net

Significance of the Adamantane Scaffold in Contemporary Drug Discovery

The adamantane moiety is a unique and valuable building block in modern drug discovery for several reasons. nih.govmdpi.comnih.gov Its rigid, cage-like structure provides a three-dimensional framework that can be used to orient functional groups in a precise manner, which is crucial for optimizing interactions with biological targets such as enzymes and receptors. nih.gov This steric bulk can also shield adjacent functional groups from metabolic degradation, thereby enhancing the stability and pharmacokinetic profile of a drug candidate. nih.gov

Furthermore, the high lipophilicity of the adamantane cage can improve a drug's ability to cross biological membranes, including the blood-brain barrier, which is particularly advantageous for developing treatments for central nervous system disorders. nih.govmdpi.com The adamantane group is often used to add lipophilicity to a molecule, which can enhance its binding to hydrophobic pockets in target proteins. mdpi.com This "lipophilic bullet" approach has been successfully employed in the development of various drugs. mdpi.com The incorporation of the adamantane scaffold can also modulate a compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

The versatility of the adamantane scaffold is further highlighted by its use in the development of agents targeting a wide array of biological targets, including ion channels, G-protein coupled receptors, and enzymes. nih.govmdpi.com Its unique physicochemical properties continue to make it an attractive component in the design of new therapeutic agents.

Role of the Dimethoxyphenyl Moiety in Bioactive Molecules

The dimethoxyphenyl group is a common feature in a multitude of bioactive molecules, contributing significantly to their pharmacological effects. The position of the two methoxy (B1213986) groups on the phenyl ring can greatly influence the biological activity. The 3,4-dimethoxyphenyl substitution pattern, as seen in N-(3,4-dimethoxyphenyl)adamantan-2-amine, is of particular interest.

This moiety is a key component of many natural products and synthetic compounds with diverse biological activities. For instance, the 3,4-dimethoxyphenyl group is found in compounds that exhibit anti-inflammatory, antimicrobial, and anticancer properties. The methoxy groups can act as hydrogen bond acceptors and can influence the electronic properties of the phenyl ring, which in turn can affect how the molecule interacts with its biological target. kashanu.ac.ir

Derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized and evaluated for their antiulcer activities. nih.gov Furthermore, the dimethoxy substitution pattern is present in many alkaloids and other natural products with known pharmacological effects. The presence of the dimethoxyphenyl moiety can also impact the metabolic stability and pharmacokinetic profile of a compound.

Overview of Research Perspectives for this compound and its Analogs

While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest several promising avenues for investigation. The combination of the rigid, lipophilic adamantane scaffold with the electronically rich and biologically relevant 3,4-dimethoxyphenyl group creates a hybrid molecule with potential for a range of pharmacological activities.

Given the neuroactive properties of many adamantane derivatives, such as memantine, and the presence of the dimethoxyphenyl moiety in compounds with central nervous system effects, one area of interest would be the exploration of this compound and its analogs as potential modulators of neurological pathways. nih.govmdpi.com The structure-activity relationship of N-aryl-adamantan-2-amines is a key area of study, and the dimethoxyphenyl substitution would be a logical extension of this research.

Furthermore, the known antimicrobial and anticancer activities of both adamantane and dimethoxyphenyl-containing compounds suggest that this compound could be a lead structure for the development of new agents in these therapeutic areas. mdpi.com The synthesis and screening of a library of analogs with variations in the substitution pattern of the phenyl ring or modifications to the adamantane core could elucidate the key structural features required for specific biological activities.

The development of synthetic routes to access this compound and its derivatives is a crucial first step. Subsequent in vitro and in vivo studies would be necessary to determine the pharmacological profile of these compounds and to identify potential therapeutic applications.

Detailed Research Findings

While direct experimental data on this compound is scarce, the biological activities of structurally related adamantane derivatives provide a basis for predicting its potential pharmacological profile. The following table summarizes the activities of various adamantane derivatives, which can serve as a guide for future research on the title compound.

Derivative ClassExample Compound(s)Biological ActivityReference(s)
Amino-adamantanes Amantadine, RimantadineAntiviral (Influenza A) mdpi.com
MemantineNMDA Receptor Antagonist (Neuroprotective) mdpi.com
Adamantane Carboxamides N-(adamantan-1-yl)isonicotinamideAntiviral (Vaccinia virus) researchgate.net
Adamantane-Thiadiazoles N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-aminesAntimicrobial, Anticancer nih.gov
Diphenoxyadamantane Alkylamines 1-Methylpiperazine derivativeTrypanocidal, Antimycobacterial nih.gov
Adamantane-Monoterpenoid Conjugates Campholenic derivativesTDP1 inhibitors, Synergy with Topotecan nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)adamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-20-16-4-3-15(10-17(16)21-2)19-18-13-6-11-5-12(8-13)9-14(18)7-11/h3-4,10-14,18-19H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRYATBKXPGOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual hydrogen and carbon atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various hydrogen environments within the N-(3,4-dimethoxyphenyl)adamantan-2-amine molecule. The spectrum is expected to show distinct signals corresponding to the protons on the adamantane (B196018) cage, the dimethoxyphenyl ring, the methoxy (B1213986) groups, and the amine group.

The aromatic protons of the 3,4-dimethoxyphenyl moiety typically appear in the downfield region of the spectrum, generally between 6.0 and 7.0 ppm, due to the deshielding effect of the aromatic ring current. The specific substitution pattern will lead to a characteristic splitting pattern. The two methoxy groups (-OCH₃) are expected to produce sharp singlet peaks, usually in the range of 3.7 to 3.9 ppm.

The protons on the rigid adamantane cage will exhibit complex multiplets in the upfield region, typically between 1.5 and 2.5 ppm. The signal for the proton attached to the nitrogen (N-H) of the secondary amine can vary in its chemical shift and may appear as a broad signal, its position being sensitive to solvent, concentration, and temperature.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₃) 6.0 - 7.0 Multiplet
Methoxy (OCH₃) 3.7 - 3.9 Singlet
Adamantane (C₁₀H₁₄) 1.5 - 2.5 Multiplet
Amine (NH) Variable Broad Singlet

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon atoms of the 3,4-dimethoxyphenyl ring are expected to resonate in the downfield region of the spectrum, typically between 110 and 150 ppm. The carbons bearing the methoxy groups will be the most deshielded. The methoxy carbons themselves will appear as sharp signals around 55-60 ppm.

The sp³-hybridized carbons of the adamantane cage will produce signals in the upfield region, generally between 25 and 60 ppm. The carbon atom attached to the nitrogen (C-N) will be shifted further downfield compared to the other adamantane carbons due to the electron-withdrawing effect of the nitrogen atom.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Aromatic (C-O) 140 - 150
Aromatic (C-H, C-N) 110 - 130
Methoxy (OCH₃) 55 - 60
Adamantane (C-N) 50 - 60
Adamantane (CH, CH₂) 25 - 45

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula. For this compound (C₁₈H₂₅NO₂), the expected exact mass can be calculated and compared with the experimentally determined value, providing strong evidence for the compound's identity.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like amines. In ESI-MS, the sample is introduced as a solution, and the analyte is typically observed as a protonated molecule [M+H]⁺. For this compound, the ESI-MS spectrum would be expected to show a prominent peak corresponding to its protonated form, confirming the molecular weight of the compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. A medium to weak band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the adamantane and methoxy groups would be observed just below 3000 cm⁻¹.

The C=C stretching vibrations of the aromatic ring typically give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would be expected in the 1250-1335 cm⁻¹ range for an aromatic amine. The strong C-O stretching of the methoxy groups would likely produce intense bands in the 1000-1300 cm⁻¹ region. The presence of the adamantane cage would contribute to a complex fingerprint region below 1500 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Secondary Amine N-H Stretch 3300 - 3500
Aromatic C-H C-H Stretch > 3000
Aliphatic C-H C-H Stretch < 3000
Aromatic Ring C=C Stretch 1450 - 1600
Aromatic Amine C-N Stretch 1250 - 1335
Methoxy Ether C-O Stretch 1000 - 1300

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The infrared spectrum of a secondary amine is characterized by a single N-H stretching vibration, which typically appears in the region of 3350-3310 cm⁻¹ orgchemboulder.comspectroscopyonline.com. This band is generally weaker and sharper than the broad O-H stretching bands of alcohols orgchemboulder.comlibretexts.org. The C-N stretching vibration for an aromatic amine is expected to be a strong band in the 1335-1250 cm⁻¹ region orgchemboulder.comlibretexts.org. Additionally, a broad N-H wagging band may be observed between 910 and 665 cm⁻¹ for secondary amines orgchemboulder.com.

The adamantane moiety, a rigid cage-like hydrocarbon structure, exhibits characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching of the methylene groups in the adamantane cage are typically observed around 2920 cm⁻¹ and 2850 cm⁻¹, respectively nih.govmdpi.com.

The 3,4-dimethoxyphenyl group will present several characteristic bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C-O stretching of the methoxy groups should produce strong bands in the fingerprint region, typically around 1250-1020 cm⁻¹. The substitution pattern on the benzene ring will also give rise to characteristic out-of-plane C-H bending vibrations.

Based on these general principles, a hypothetical FTIR data table for this compound can be constructed to guide its identification.

Interactive Data Table: Predicted FTIR Spectral Data for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
N-H Stretch3350-3310Secondary Amine
Aromatic C-H Stretch> 30003,4-dimethoxyphenyl
Adamantane C-H Stretch~2920 (asymmetric), ~2850 (symmetric)Adamantane
C-N Stretch (Aromatic)1335-1250Aryl Amine
C-O Stretch (Methoxy)1250-1020Methoxy
N-H Wag910-665Secondary Amine

X-ray Crystallography for Three-Dimensional Structure Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related adamantane derivatives provides insight into the likely structural features.

Single-crystal X-ray diffraction studies on various adamantane derivatives have revealed important details about their molecular conformation and crystal packing nih.govnih.govresearchgate.net. In many adamantane-containing compounds, the bulky and rigid adamantyl group plays a significant role in dictating the crystal packing, often leading to specific intermolecular interactions nih.gov.

For this compound, a single-crystal X-ray diffraction study would be expected to reveal:

The precise bond lengths and angles of the entire molecule.

The conformation of the molecule, including the dihedral angle between the dimethoxyphenyl ring and the adamantane cage.

The nature of intermolecular interactions, such as hydrogen bonding involving the secondary amine N-H group and potential π-π stacking interactions between the aromatic rings.

In related structures of N-adamantylanilines, the arrangement in the crystal structure and the formation of hydrogen bonds are influenced by substituents on the aromatic ring nih.gov. The crystal packing is often stabilized by a network of intermolecular interactions.

Interactive Data Table: Expected Crystallographic Parameters for this compound (Hypothetical)

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, Pbca
Unit Cell Dimensions (a, b, c, α, β, γ)Provides the size and shape of the unit cell
Bond Lengths (e.g., C-N, C-C, C-O)Confirms covalent structure
Bond Angles (e.g., C-N-C, C-C-C)Defines molecular geometry
Torsion AnglesDescribes the conformation of flexible parts
Hydrogen Bonding GeometryDetails of intermolecular interactions

Complementary Analytical Techniques

In addition to FTIR and X-ray crystallography, other analytical techniques are essential for a comprehensive structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This would help to confirm the connectivity of the atoms within the molecule. For instance, the adamantane protons and carbons exhibit characteristic chemical shifts acs.org. The signals from the dimethoxyphenyl group and the N-H proton would also be identifiable.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can aid in structural elucidation. The mass spectrum of an amine is often characterized by alpha-cleavage, which can help to identify the substituents on the nitrogen atom libretexts.org.

These complementary techniques, when used in conjunction with FTIR and X-ray crystallography, provide a complete and unambiguous structural determination of this compound.

Structure Activity Relationship Sar and Molecular Recognition of N 3,4 Dimethoxyphenyl Adamantan 2 Amine Analogs

Conformational Analysis and Rigidity of the Adamantane (B196018) Scaffold

The adamantane cage is a highly rigid and symmetrical hydrocarbon, composed of three fused cyclohexane rings in the chair conformation. This inherent rigidity is a key feature that medicinal chemists leverage in drug design.

Furthermore, the lipophilic nature of the adamantane cage can enhance a drug's ability to cross biological membranes, such as the blood-brain barrier. nih.govnih.gov This property is crucial for developing drugs that target the central nervous system. The steric bulk of the adamantane group can also shield adjacent functional groups from metabolic enzymes, thereby increasing the metabolic stability and plasma half-life of a drug candidate. researchgate.netmdpi.com

Table 1: Physicochemical Properties of the Adamantane Scaffold

Property Description Reference
Structure Rigid, cage-like hydrocarbon with Td point group symmetry. researchgate.net
Lipophilicity Highly lipophilic, contributing to increased logP values of derivatives. researchgate.netnih.gov
Conformational Rigidity Limits the number of possible conformations, providing a fixed orientation for substituents. nih.govresearchgate.net
Metabolic Stability Steric hindrance can protect nearby functional groups from enzymatic degradation. researchgate.netmdpi.com

The presence of two methoxy (B1213986) groups enhances the electron density of the phenyl ring, which can be crucial for forming π-π stacking interactions or cation-π interactions with amino acid residues in a protein's binding site. The oxygen atoms of the methoxy groups can also act as hydrogen bond acceptors, providing additional points of interaction to stabilize the ligand-receptor complex. researchgate.net The position of the methoxy groups at the 3 and 4 positions of the phenyl ring dictates the specific electronic distribution and the directionality of potential hydrogen bonds.

Substituent Effects on Biological Activity and Binding Affinity

The biological activity and binding affinity of N-(3,4-dimethoxyphenyl)adamantan-2-amine analogs can be finely tuned by modifying various substituents on both the adamantane and the phenyl portions of the molecule.

The methoxy groups on the phenyl ring are important for activity. Their electron-donating nature can influence the basicity of the amine nitrogen, which in turn can affect its protonation state at physiological pH and its ability to form ionic bonds with acidic residues in a receptor. The number and position of methoxy groups can significantly impact biological activity. For instance, in some series of compounds, the presence of two methoxy groups at positions 2 and 3, or 2 and 4, has been shown to decrease antibacterial potential. mdpi.com

Modifications to the amine linker are also a key area for SAR studies. N-alkylation of the amine can sometimes enhance activity, though this is not a universal rule and is highly dependent on the specific biological target. nih.gov In some cases, increasing the size of the N-substituents leads to diminished activity. nih.gov The amine group itself is often a critical pharmacophoric feature, participating in hydrogen bonding or ionic interactions with the target.

Positional isomerism, which refers to the different placement of substituents on the adamantane or phenyl ring, can have a profound impact on biological activity. youtube.com For example, attaching the dimethoxyphenylamine group to the 1-position versus the 2-position of the adamantane scaffold results in different spatial arrangements of the substituent, which can lead to vastly different binding affinities. nih.gov Similarly, the relative positions of the methoxy groups on the phenyl ring (e.g., 3,4-dimethoxy vs. 2,4-dimethoxy) can alter the electronic properties and the way the molecule interacts with its target. mdpi.com

Stereochemistry is another crucial factor. The 2-substituted adamantane derivatives are chiral, meaning they can exist as two non-superimposable mirror images (enantiomers). youtube.com These enantiomers can exhibit different biological activities and potencies, as they may interact differently with the chiral environment of a biological target. It is common for one enantiomer to be significantly more active than the other. Furthermore, the nitrogen atom of the amine can also be a chiral center if it is attached to three different groups, although rapid inversion at the nitrogen center often prevents the isolation of stable enantiomers in acyclic amines. libretexts.orgyoutube.com

Molecular Mechanisms of Action and Target Engagement Studies

Interaction with Neurotransmitter Receptors and Ion Channels

No published studies were found that specifically investigated the interaction of N-(3,4-dimethoxyphenyl)adamantan-2-amine with the following receptors and ion channels:

Enzyme Inhibition and Modulation Activities

No data could be located concerning the inhibitory or modulatory effects of this compound on the specified enzymes.

Hydrolase Enzyme Inhibition

No studies were identified that evaluated the inhibitory effects of this compound on the following hydrolase enzymes:

Soluble Epoxide Hydrolase (sEH)

Urease

Elastase

α-Amylase

α-Glucosidase

Alkaline Phosphatase (ALP)

While research exists on the inhibition of these enzymes by other adamantane (B196018) derivatives or compounds containing a dimethoxyphenyl group mdpi.comnih.govnih.govnih.govnih.govresearchgate.net, data specifically pertaining to this compound is absent from the current body of scientific literature.

Cellular Pathway Modulation

Induction of Apoptosis and Caspase-Dependent Pathways

There is no available research describing the ability of this compound to induce apoptosis or activate caspase-dependent pathways. While other novel adamantane derivatives have been investigated for their pro-apoptotic effects nih.govresearchgate.net, such studies on the specified compound have not been published.

Effects on Cell Proliferation and Viability in in vitro Models

No data on the in vitro effects of this compound on cell proliferation or viability could be located. Consequently, key metrics such as IC₅₀ values for this compound against any cell line are not available in the reviewed literature mdpi.comnih.govnih.govresearchgate.netresearchgate.net.

Influence on Microtubule Network Dynamics

The influence of this compound on microtubule network dynamics has not been a subject of any published scientific investigation. Research into how other molecules affect microtubule structures exists, but none focus on this specific compound nih.govnih.govnih.gov.

Inhibition of Viral Replication Mechanisms

There are no studies available that examine the role of this compound in the inhibition of viral replication. The well-documented antiviral mechanisms of other adamantane derivatives, such as the blockage of the M2 ion channel in influenza viruses, have not been studied in the context of this specific molecule mdpi.comnih.govnih.govactanaturae.ru.

Receptor Binding and Target Occupancy Studies

Direct receptor binding and target occupancy data for the specific compound this compound are not extensively available in the public domain. However, the binding profile can be inferred by examining structurally related compounds, specifically adamantane derivatives and molecules containing the 3,4-dimethoxyphenyl moiety. This analysis suggests potential interactions with several key receptor systems, most notably the N-methyl-D-aspartate (NMDA) receptors and sigma (σ) receptors.

The adamantane core is a well-established pharmacophore known for its interaction with NMDA receptors. Adamantane derivatives, such as amantadine (B194251) and memantine, are known non-competitive NMDA receptor antagonists that bind to the PCP site within the ion channel. nih.goviipseries.org This antagonistic activity is a key mechanism for their therapeutic effects in certain neurological conditions. nih.gov It is therefore highly probable that this compound also exhibits affinity for and antagonistic action at NMDA receptors. The substitution on the amine of the adamantane structure is a critical determinant of binding affinity and selectivity for different NMDA receptor subunits.

Furthermore, the adamantane scaffold is recognized for its ability to target sigma receptors. researchgate.netnih.gov Both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes have been identified as targets for various adamantane-based ligands. nih.gov Some adamantane derivatives have demonstrated low nanomolar affinity for the σ₂ receptor. nih.gov The σ₂ receptor is of particular interest in research for its potential role in cancer and neurodegenerative diseases. nih.gov Molecular docking studies on other adamantane-based compounds suggest that the adamantane ring system binds to a hydrophobic pocket within the σ₂ receptor. nih.gov

The 3,4-dimethoxyphenyl group also contributes to the potential receptor binding profile. This moiety is present in various psychoactive compounds and can influence affinity for several G-protein coupled receptors (GPCRs). For instance, derivatives of 2,5-dimethoxyphenethylamine have shown moderate to high affinity for serotonin (B10506) 5-HT₂ₐ and 5-HT₂ₑ receptors. nih.govresearchgate.net The electronic properties of the substituents on the phenyl ring can modulate binding affinity. nih.gov Additionally, certain compounds containing a dimethoxyphenyl group have been shown to interact with dopamine (B1211576) receptors. researchgate.net

While direct experimental validation for this compound is pending, the collective evidence from analogous structures strongly suggests a multi-target engagement profile. The primary interactions are anticipated to be with NMDA and sigma receptors, with potential secondary interactions at serotonergic and dopaminergic receptors, influenced by the 3,4-dimethoxyphenyl substitution.

Table of Inferred Receptor Binding Affinities for Structurally Related Compounds

Compound ClassReceptor TargetBinding Affinity (Ki)Reference
Adamantane DerivativesNMDA ReceptorVaries (Antagonists) nih.goviipseries.org
Adamantane DerivativesSigma-2 (σ₂) ReceptorLow Nanomolar Range nih.gov
Adamantane PhenylalkylaminesSigma-1 (σ₁) ReceptorVaries nih.gov
Adamantane PhenylalkylaminesSigma-2 (σ₂) ReceptorVaries nih.gov
2,5-Dimethoxyphenethylamines5-HT₂ₐ Receptor8–1700 nM nih.gov
2,5-Dimethoxyphenethylamines5-HT₂ₑ ReceptorVaries nih.gov
2-(5-Bromo-2,3-dimethoxyphenyl) DerivativeDopamine D₃ Receptor4.3 nM researchgate.net

Preclinical Biological Activity and Pharmacological Profiling in Vitro and in Vivo Non Human Models

Antiviral Spectrum and Potency

Adamantane (B196018) derivatives have been a cornerstone in the development of antiviral drugs, with amantadine (B194251) and rimantadine (B1662185) being notable examples used against influenza A. mdpi.com Research has extended to a wide array of other adamantane-containing molecules, evaluating their efficacy against various viruses.

Activity against Influenza Virus Strains

The antiviral activity of adamantane derivatives against influenza A virus is well-documented. The primary mechanism of action for many of these compounds, including amantadine and rimantadine, involves the blockage of the M2 proton ion channel of the virus, which is crucial for viral uncoating and replication. mdpi.comnih.govacs.org However, the emergence of resistant strains has necessitated the development of new analogues. mdpi.comcdc.govjwatch.org

Studies on various aminoadamantane derivatives have shown significant activity against different influenza A strains, including H1N1, H2N2, and H3N2. nih.govacs.org For instance, certain spiro[pyrrolidine-2,2'-adamantanes] have demonstrated inhibitory effects on influenza A virus cytopathicity at concentrations significantly lower than amantadine. nih.gov Similarly, some N-alkyl and N,N-dialkyl derivatives of amantadine exhibit comparable antiviral activity. pharmacy180.com The introduction of amino acid moieties to amantadine and rimantadine has also yielded compounds with high antiviral activity and low cytotoxicity. mdpi.com Some of these newer derivatives have even shown efficacy against rimantadine-resistant influenza A strains. rsc.org

It is important to note that the effectiveness of these derivatives is generally specific to influenza A, with no significant activity typically observed against influenza B viruses. mdpi.comnih.govnih.gov

Efficacy against Herpes Simplex Virus

The therapeutic potential of adamantane derivatives extends to herpes viruses. Tromantadine (B1663197), an adamantane-based analogue, has been developed for the treatment of skin infections caused by the herpes simplex virus (HSV). pharmacy180.comacs.org Further research has explored other derivatives for their anti-HSV activity.

One study evaluated a broad panel of new aminoadamantane derivatives against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), although no significant activity was reported for the tested compounds. nih.govacs.org However, other research has identified adamantane derivatives with notable anti-herpes activity. mdpi.comresearchgate.net For example, the compound ABMA has been shown to be an effective inhibitor of HSV-2 both in vitro and in vivo, acting on both virus entry and the late stages of the viral lifecycle. mdpi.com

Anticancer and Antiproliferative Evaluations

The rigid, lipophilic cage structure of adamantane has made it an attractive scaffold for the design of anticancer agents. mdpi.comnih.gov Several adamantane-based compounds have been investigated for their cytotoxic and anti-proliferative effects against various human cancer cell lines.

In vitro Cytotoxicity against Human Cancer Cell Lines (e.g., MCF-7, HepG2, HCT-116, A549, HeLa, PC3)

A number of studies have reported the in vitro cytotoxicity of various adamantane derivatives against a panel of human cancer cell lines.

Adamantyl isothiourea derivatives have been evaluated against five human tumor cell lines, with some compounds showing the most potent activity against hepatocellular carcinoma (HepG2), human cervical epithelioid carcinoma (HeLa), and colorectal carcinoma (HCT-116) cell lines. nih.gov Specifically, two morpholine-containing derivatives displayed IC50 values of 7.70 µM and 3.86 µM against HepG2 cells. nih.gov Another study on adamantane-linked isothiourea derivatives found IC50 values under 30 μM against five human cancer cell lines. acs.org

The cytotoxicity of some adamantane derivatives was also measured using the MTT test on A549 (lung carcinoma) and HeLa cell lines, though in one study, the tested compounds did not cause statistically significant changes in cell proliferation within the tested dose range. mdpi.comresearchgate.net In contrast, a series of benzothiazole (B30560) derivatives incorporating a trimethoxyphenyl scaffold, a feature also present in N-(3,4-dimethoxyphenyl)adamantan-2-amine, showed moderate to potent activity against the PC3 prostate cancer cell line, with IC50 values ranging from 2.04 μM to 19.07 μM. nih.gov

Table 1: In vitro Cytotoxicity of Selected Adamantane Derivatives against Human Cancer Cell Lines This table presents data for various adamantane derivatives, not this compound.

Compound TypeCell LineActivity (IC50)Reference
Adamantyl isothiourea derivative 5HepG2 (Hepatocellular Carcinoma)7.70 µM nih.gov
Adamantyl isothiourea derivative 6HepG2 (Hepatocellular Carcinoma)3.86 µM nih.gov
Adamantane-linked isothiourea (4-bromobenzyl analogue)Various (5 lines)< 30 µM acs.org
Benzothiazole-trimethoxyphenyl hybrid 12aPC3 (Prostate Cancer)2.04 µM nih.gov
Benzochromenopyrimidine 3gHCT-116 (Colorectal Carcinoma)13.61 µM mdpi.com

Anti-Proliferative Activity in Cell-Based Assays

Beyond direct cytotoxicity, adamantane derivatives have been shown to exhibit anti-proliferative effects through various mechanisms.

For instance, certain adamantyl isothiourea derivatives that were cytotoxic to hepatocellular carcinoma cells were found to act by inhibiting the TLR4-MyD88-NF-κB signaling pathway. nih.govresearchgate.net In another example, a series of benzothiazole-trimethoxyphenyl hybrids were found to inhibit tubulin polymerization, a key process in cell division. nih.gov One of the most promising compounds in that series inhibited cancer cell growth at nanomolar concentrations by binding to the colchicine (B1669291) site on tubulin. nih.gov

The anti-proliferative effects of some compounds are concentration-dependent. eurekaselect.com For example, β-caryophyllene, while not an adamantane derivative, demonstrates how a compound can reduce cell viability and regulate proliferation through pathways like Akt and Wnt/β-catenin in a concentration-dependent manner. mdpi.com This highlights the importance of dose-response studies in evaluating anti-proliferative activity.

Other Pharmacological Effects in Preclinical Investigations (e.g., Anti-inflammatory, Antioxidant, Immunomodulatory)

Following a comprehensive review of scientific literature and biomedical databases, no preclinical data pertaining to the anti-inflammatory, antioxidant, or immunomodulatory activities of the specific compound this compound were identified.

Extensive searches were conducted to locate in vitro or in vivo non-human model studies that have evaluated these particular pharmacological effects. These inquiries did not yield any published research or data sets detailing the compound's potential influence on inflammatory pathways, its capacity to counteract oxidative stress, or its ability to modulate the immune system.

Therefore, this section cannot be completed as there is no available scientific information for this compound in the specified areas of pharmacological profiling.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (QCC)

Quantum chemical calculations are employed to determine the fundamental properties of a molecule based on the principles of quantum mechanics. These methods provide a detailed understanding of the molecule's behavior.

Density Functional Theory (DFT) Studies (e.g., B3LYP, WB97XD Functionals)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. nih.gov Functionals such as B3LYP and WB97XD are widely used to achieve a balance between computational cost and accuracy. nih.govresearchgate.net DFT calculations are used to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This process yields precise information on bond lengths, bond angles, and dihedral angles. bhu.ac.in For instance, studies on adamantane (B196018) derivatives and dimethoxybenzene compounds have successfully used DFT to establish their stable three-dimensional structures. nih.govnih.gov

Table 1: Representative Optimized Geometrical Parameters for N-(3,4-dimethoxyphenyl)adamantan-2-amine (Hypothetical Data)

ParameterBond/AngleCalculated Value
Bond LengthC-N (amine)1.39 Å
Bond LengthC-O (methoxy)1.37 Å
Bond AngleC-N-C125.5°
Dihedral AngleC-C-N-C178.9°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. youtube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, indicating regions susceptible to electrophilic attack, while the LUMO is an electron acceptor, highlighting sites for nucleophilic attack. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. ajchem-a.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. ksu.edu.sa

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Representative Values)

ParameterEnergy (eV)
HOMO-5.85
LUMO-1.12
Energy Gap (ΔE)4.73

Electronic Properties and Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. researchgate.netresearchgate.net These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Hardness (η): Indicates resistance to change in electron distribution. A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness, representing the ease of modifying the electron cloud.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters provide a quantitative framework for predicting how the molecule will behave in a chemical reaction. bhu.ac.in

Table 3: Global Reactivity Descriptors for this compound (Hypothetical Data)

DescriptorValue (eV)
Electronegativity (χ)3.485
Chemical Hardness (η)2.365
Chemical Softness (S)0.423
Electrophilicity Index (ω)2.564

Vibrational Spectra and Conformational Energetics

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. epstem.net By calculating the harmonic vibrational frequencies using DFT, specific spectral bands can be assigned to the vibrations of particular functional groups within the molecule, such as the N-H stretching of the amine or the C-O stretching of the methoxy (B1213986) groups. orgchemboulder.comresearchgate.net This correlation helps to confirm the molecular structure. nih.gov

Conformational analysis involves calculating the energies of different spatial arrangements (conformers) of the molecule to identify the most stable, lowest-energy structure. nih.gov For a flexible molecule like this compound, this analysis is vital to understand its preferred shape, which influences its physical properties and biological activity. ias.ac.in

Table 4: Predicted Vibrational Frequencies for Key Functional Groups (Representative Values)

Functional GroupVibrational ModeFrequency (cm⁻¹)
Secondary AmineN-H Stretch3350 - 3310
Aromatic RingC-H Stretch3100 - 3000
Adamantane CageC-H Stretch2950 - 2850
Aromatic AmineC-N Stretch1335 - 1250
Methoxy GroupC-O Stretch1275 - 1200

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govresearchgate.net This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with its biological target.

Prediction of Ligand-Target Binding Modes

Molecular docking simulations place the 3D structure of this compound into the active site of a target protein. nih.gov The simulation then explores various binding poses and scores them based on binding affinity, typically expressed in kcal/mol. ksu.edu.sa A lower binding energy indicates a more stable and favorable interaction.

These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues in the protein's binding pocket. nih.gov For adamantane derivatives, targets such as the NMDA receptor have been investigated to understand their neuroprotective activities. semanticscholar.org Such studies are crucial for predicting the mechanism of action and guiding the design of more potent analogs.

Table 5: Hypothetical Molecular Docking Results with a Target Protein

ParameterResult
Target ProteinNMDA Receptor (GluN2B subunit)
Binding Affinity-8.5 kcal/mol
Key Interacting ResiduesTyr197, Glu15, Asp175
Types of InteractionsHydrogen Bonding, Hydrophobic Interactions

Calculation of Binding Energies and Affinities

The determination of binding energies and affinities is a cornerstone of computational chemistry, providing a quantitative measure of the interaction strength between a ligand, such as this compound, and its target protein. While specific binding energy calculations for this exact compound are not extensively documented in publicly available literature, the methodologies employed for similar adamantane derivatives offer a clear framework for how such investigations would be conducted.

Quantum mechanics (QM) and molecular mechanics (MM) are the primary tools for these calculations. The MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) methods are commonly used to estimate the free energy of binding of a ligand to a protein. These approaches calculate the energy of the complex, the protein, and the ligand in their solvated states to derive the binding free energy.

For instance, in studies of various adamantyl amines targeting viral proteins, these methods have been instrumental in ranking potential drug candidates by predicting their binding affinities. researchgate.netnih.gov The binding energy is dissected into various components, including van der Waals, electrostatic, polar solvation, and non-polar solvation energies, providing a detailed picture of the driving forces behind the interaction.

Table 1: Representative Binding Energy Components from MM/PBSA or MM/GBSA Analysis

Energy ComponentTypical ContributionDescription
ΔEvdw Favorable (Negative)Van der Waals interactions, arising from temporary fluctuations in electron density.
ΔEelec Favorable (Negative) or Unfavorable (Positive)Electrostatic interactions between charged and polar groups.
ΔGpolar Unfavorable (Positive)The energy cost of desolvating polar groups upon binding.
ΔGnonpolar Favorable (Negative)The energy gain from burying hydrophobic surfaces, often related to the solvent-accessible surface area.
ΔGbind Overall Binding Free EnergyThe sum of the above components, indicating the spontaneity of the binding process.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of this compound over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals the time evolution of the system.

Conformational Stability and Dynamics in Solution

MD simulations are crucial for understanding the conformational landscape of this compound in a solvent environment, which mimics physiological conditions. ksu.edu.sa By simulating the molecule in a box of water molecules, researchers can identify the most stable conformations and the flexibility of different parts of the molecule. The adamantane cage is rigid, while the bond connecting it to the dimethoxyphenyl group allows for rotational freedom. Analysis of the dihedral angles over the simulation time can reveal the preferred orientations of the phenyl ring relative to the adamantane core. Root Mean Square Deviation (RMSD) is often calculated to assess the stability of the molecule's conformation over the simulation period. semanticscholar.org

Ligand-Protein Complex Dynamics and Interaction Longevity

When this compound is simulated in complex with a target protein, MD simulations can elucidate the stability of the binding pose and the key interactions that maintain the complex. nih.gov The longevity of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions can be monitored throughout the simulation. Root Mean Square Fluctuation (RMSF) analysis can highlight which residues of the protein are most affected by the ligand's presence and which parts of the ligand are most mobile within the binding pocket. semanticscholar.org Such simulations are vital for validating docking results and understanding the dynamic nature of the ligand-protein recognition process. researchgate.net

Advanced Intermolecular Interaction Analysis

To gain a more profound understanding of the forces governing the crystal packing and intermolecular interactions of this compound, advanced analytical techniques are employed.

Hirshfeld Surface Analysis and 2D-Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contacts, which are indicative of interactions such as hydrogen bonds and van der Waals forces. nih.gov

2D-fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts. nih.gov These plots display the distribution of distances from the surface to the nearest atom inside (di) and outside (de) the surface. The relative contributions of different interactions (e.g., H···H, C···H, O···H) can be calculated, offering a detailed fingerprint of the crystal packing. nih.gov For a molecule like this compound, one would expect significant contributions from H···H contacts due to the abundance of hydrogen atoms, as well as C···H and O···H contacts involving the aromatic ring and methoxy groups.

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Organic Molecule

Contact TypePercentage ContributionSignificance
H···H ~45-55%Predominant van der Waals forces.
C···H/H···C ~15-25%Indicates C-H···π interactions and general van der Waals contacts.
O···H/H···O ~10-20%Highlights the role of hydrogen bonding involving the methoxy groups.
Other VariableContributions from other atom-atom contacts.

PIXEL Energy Calculations

The PIXEL method provides a quantitative analysis of intermolecular interaction energies within a crystal structure, breaking them down into coulombic, polarization, dispersion, and repulsion components. This approach, based on electron densities calculated from quantum chemistry methods, offers a more detailed energetic picture than that provided by classical force fields.

Bader's Atoms in Molecules (AIM) Approach

The Quantum Theory of Atoms in Molecules (QTAIM), commonly known as Bader's Atoms in Molecules (AIM) theory, is a profound theoretical framework that partitions a molecule's electron density into atomic basins. wikipedia.orgamercrystalassn.orguni-rostock.de This division allows for a rigorous, quantum mechanical definition of an atom within a molecule and the nature of the chemical bonds connecting them. ias.ac.incomporgchem.com The analysis is based on the topology of the electron density (ρ(r)), a scalar field that can be calculated using quantum chemical methods.

Key to the AIM analysis are the critical points in the electron density, where the gradient of the density is zero. These points are classified by their rank and signature. Of particular importance are the bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms, known as the bond path. ias.ac.in The properties of the electron density at these BCPs provide quantitative information about the nature of the chemical bond.

For a molecule like this compound, an AIM analysis would be expected to characterize the various intramolecular interactions. This would include the covalent bonds forming the adamantane cage, the phenyl ring, the methoxy groups, and the amine linker. The analysis would quantify the electron density (ρ) and its Laplacian (∇²ρ) at the BCP of each bond.

A high value of ρ at a BCP is indicative of a strong covalent bond.

The sign of the Laplacian of the electron density (∇²ρ) at the BCP reveals the nature of the interaction. A negative value signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. researchgate.netresearchgate.net

While a specific Bader's Atoms in Molecules (AIM) analysis for this compound is not available in the cited literature, such a study would provide a detailed map of the electronic structure, quantifying the strength and nature of all covalent and non-covalent interactions within the molecule. This would offer a fundamental understanding of its chemical behavior.

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)-Relevant Parameters (Excluding Experimental Data)

In the early stages of drug discovery and development, the computational prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial step. github.com These in silico methods provide an initial assessment of a molecule's likely pharmacokinetic profile, helping to identify potential liabilities before resource-intensive experimental studies are undertaken. nih.govresearchgate.net Various computational models, often employing quantitative structure-activity relationships (QSAR), are used to predict these parameters based on the molecule's structure. nih.gov

For this compound, a range of ADME-relevant parameters can be computationally estimated. While specific predictive studies for this exact molecule are not detailed in the provided search results, the following table outlines the types of parameters that are typically evaluated and provides a hypothetical, illustrative set of predictions based on the general properties of similar chemical structures. It is important to note that these are not experimental values but are representative of what a computational analysis would yield.

ParameterPredicted Value/ClassificationSignificance
Molecular Weight~301.4 g/molInfluences size-related diffusion and transport. Generally, values <500 are favored for good oral bioavailability.
LogP (Octanol/Water Partition Coefficient)HighIndicates lipophilicity. A high LogP suggests good membrane permeability but may also lead to poor aqueous solubility and increased metabolic clearance. nih.gov
Aqueous Solubility (LogS)Low to ModerateCrucial for absorption from the gastrointestinal tract. Low solubility can limit oral bioavailability.
Human Intestinal Absorption (HIA)HighPredicts the extent of absorption after oral administration.
Blood-Brain Barrier (BBB) PermeabilityLikely to crossIndicates the potential for central nervous system activity. The lipophilic nature of the adamantane moiety often contributes to BBB penetration.
Cytochrome P450 (CYP) InhibitionPotential inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4)Predicts the likelihood of drug-drug interactions. Many amine-containing compounds and aromatic structures can interact with CYP enzymes.
P-glycoprotein (P-gp) SubstrateLikelyP-gp is an efflux transporter that can limit the absorption and distribution of drugs. healthinformaticsjournal.com
Number of Hydrogen Bond Donors1 (from the amine group)Part of Lipinski's Rule of Five for drug-likeness. Fewer than 5 H-bond donors and 10 H-bond acceptors are generally preferred for good oral absorption. researchgate.net
Number of Hydrogen Bond Acceptors3 (from the two methoxy oxygens and the amine nitrogen)

It must be emphasized that these computational predictions are estimations and require experimental validation. mdpi.com However, they serve as a valuable guide in the early assessment of the druglike properties of a compound such as this compound.

Future Research Directions and Translational Outlook

Design and Synthesis of Advanced N-(3,4-dimethoxyphenyl)adamantan-2-amine Derivatives

The logical next step in the exploration of this compound is the rational design and synthesis of advanced derivatives to establish a comprehensive structure-activity relationship (SAR). Future efforts should focus on systematic modifications of both the adamantane (B196018) core and the aromatic ring.

Modification of the Adamantane Moiety: Introduction of various substituents at the bridgehead positions of the adamantane cage could significantly influence the compound's biological activity. nih.gov For instance, incorporating hydroxyl, carboxyl, or amino groups could alter solubility and provide new points for conjugation.

Aromatic Ring Substitution: The methoxy (B1213986) groups on the phenyl ring are prime targets for modification. Bioisosteric replacement or substitution with other electron-donating or electron-withdrawing groups could modulate the electronic properties of the molecule and its interaction with biological targets.

Linker Modification: The amine linker could be elongated, constrained within a heterocyclic ring, or replaced with other functional groups like amides or esters to explore the impact on target binding and pharmacokinetics.

Facile condensation reaction protocols have been successfully employed for the synthesis of a variety of adamantane derivatives and could be adapted for creating a library of this compound analogs. researchgate.netmdpi.com

Table 1: Proposed Advanced Derivatives of this compound and Research Rationale

Derivative Class Modification Strategy Rationale for Synthesis
Adamantane-Substituted AnalogsIntroduction of polar groups (e.g., -OH, -COOH) at C1/C3 positions.To enhance aqueous solubility and explore new binding interactions.
Phenyl Ring AnalogsReplacement of methoxy groups with halogens, alkyls, or trifluoromethyl groups.To probe the electronic requirements for biological activity and alter metabolic stability.
N-Alkylated/N-Acylated DerivativesAddition of alkyl or acyl chains to the secondary amine.To investigate the steric and electronic effects around the nitrogen atom on target affinity.
Heterocyclic AnalogsIncorporation of the amine into a heterocyclic ring system (e.g., piperidine, pyrrolidine).To constrain the conformation and potentially improve receptor selectivity.

Exploration of Novel Biological Targets and Therapeutic Applications

The adamantane scaffold is a privileged structure in medicinal chemistry, with derivatives in clinical use for a range of conditions including viral infections, diabetes, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. researchgate.netnih.gov This broad bioactivity suggests that this compound and its future derivatives could have therapeutic potential in multiple areas.

Future research should involve broad-spectrum biological screening to identify novel targets. Key areas of investigation could include:

Antiviral Activity: Given the history of adamantane amines like amantadine (B194251) and rimantadine (B1662185) as anti-influenza agents, new derivatives should be tested against a panel of viruses. nih.govmdpi.comnih.gov

Neurological Disorders: The structural similarity to memantine, an NMDA receptor antagonist used for Alzheimer's disease, warrants investigation into the effects on various central nervous system (CNS) receptors. nih.govnih.gov

Cancer: Certain adamantane derivatives have shown anticancer properties. nih.gov Screening against various cancer cell lines could uncover potential as an oncological therapeutic.

Metabolic Diseases: With saxagliptin and vildagliptin being adamantane-containing drugs for type 2 diabetes, the potential for DPP-IV inhibition or other anti-diabetic mechanisms should be explored. nih.govmdpi.comnih.gov

Sigma Receptors: Adamantane-based scaffolds have been successfully used to design ligands targeting the sigma-2 (σ2) receptor, which is a potential target in cancer and Alzheimer's disease. nih.gov

Advancements in Synthetic Methodologies for Analog Development

The efficient development of a diverse library of analogs hinges on the use of advanced and versatile synthetic methodologies. While classical methods are valuable, exploring novel synthetic strategies could accelerate the drug discovery process.

Four-Directional Synthesis: This approach allows for the symmetric functionalization of the adamantane core at all four bridgehead positions (C1, C3, C5, C7), creating complex and unique molecular architectures that are otherwise difficult to access. researchgate.netarkat-usa.org

Ring Expansion and Rearrangement Reactions: Methodologies involving protoadamantane-adamantane rearrangement can provide access to 1,2-disubstituted adamantane derivatives, which are often challenging to synthesize via direct functionalization. nih.gov

C-H Functionalization: Direct, late-stage C-H functionalization of the adamantane core offers an atom-economical and efficient way to introduce new functional groups without lengthy de novo synthesis.

Table 2: Comparison of Synthetic Methodologies for Analog Development

Methodology Description Potential Advantages for Analog Synthesis
Classical CondensationReaction between an amine and a carbonyl compound. mdpi.comStraightforward, well-established, good for initial library synthesis.
Four-Directional SynthesisSymmetrical derivatization at all four tertiary carbons of the adamantane core. researchgate.netarkat-usa.orgAccess to highly complex, symmetrical molecules with unique properties.
Protoadamantane RearrangementRearrangement of a protoadamantane skeleton to an adamantane framework. nih.govProvides specific access to 1,2-disubstituted patterns.
C-H FunctionalizationDirect conversion of a carbon-hydrogen bond to a carbon-functional group bond.High efficiency, allows for late-stage diversification of complex molecules.

Deeper Elucidation of Molecular Mechanisms through Integrated Experimental and Computational Approaches

A thorough understanding of how this compound and its derivatives interact with their biological targets at a molecular level is crucial for rational drug design. An integrated approach combining experimental techniques with computational modeling will be essential.

Molecular Docking and Dynamics: In silico molecular docking can predict the binding modes of newly designed derivatives within the active site of potential protein targets. nih.gov Molecular dynamics simulations can then be used to assess the stability of these predicted binding poses over time.

Quantitative Structure-Activity Relationship (QSAR): By correlating the structural features of a series of analogs with their biological activity, QSAR models can be developed to predict the potency of novel, unsynthesized compounds.

Biophysical Techniques: Experimental methods such as X-ray crystallography of ligand-protein complexes, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can provide definitive evidence of binding and detailed thermodynamic information about the interaction.

These integrated approaches will create a feedback loop, where computational predictions guide synthetic efforts, and experimental results are used to refine and improve the computational models. researchgate.net

Potential for Prodrug Strategies and Development of Targeted Conjugated Ligands

To improve the therapeutic index and overcome potential pharmacokinetic challenges, future research should explore prodrug strategies and the development of targeted drug conjugates.

Prodrug Development: A prodrug is an inactive or less active molecule that is metabolically converted to the active parent drug in the body. mdpi.com For this compound, the secondary amine could be temporarily masked with a cleavable promoiety to enhance properties like water solubility or membrane permeability. nih.govnih.gov The adamantane moiety itself has been used as a handle to improve the stability and lipophilicity of prodrugs. nih.govnih.gov

Targeted Conjugated Ligands: The adamantane scaffold can be used to anchor conjugates for targeted delivery. nih.gov By attaching the this compound pharmacophore to a targeting moiety (e.g., an antibody, peptide, or carbohydrate that recognizes a specific cell type), the drug can be delivered preferentially to the site of action, increasing efficacy and reducing systemic side effects. nih.govmdpi.com Adamantane-cyclodextrin host-guest interactions are another promising avenue for developing advanced drug delivery systems. pensoft.net

This forward-looking research plan, encompassing advanced synthesis, broad biological screening, mechanistic studies, and innovative delivery strategies, will be critical to fully unlocking the therapeutic potential of the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.